2,3,4-Trimethoxycinnamic acid

Descripción general

Descripción

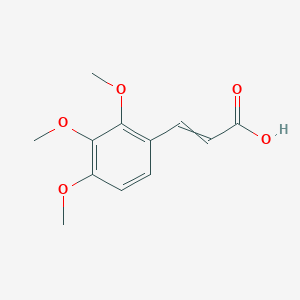

3-(2,3,4-Trimethoxyphenyl)propenoic Acid is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of a propenoic acid group attached to a trimethoxyphenyl ring. This compound is known for its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)propenoic Acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the double bond can yield saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.

Reduction: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: CHO

- Molecular Weight: 238.24 g/mol

- CAS Number: 33130-03-9

2,3,4-Trimethoxycinnamic acid is classified as a phenylpropanoid and is known for its methoxy substitutions on the aromatic ring, which enhance its biological activity. The compound can be found in various natural sources, including cinnamon bark.

Medicinal Chemistry

Antioxidant Properties:

TMCA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, making it a candidate for preventing oxidative damage in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TMCA against various pathogenic bacteria. For instance:

- Inhibition of Pathogens: TMCA demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, two notorious pathogens responsible for numerous infections . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study:

In a study where TMCA was tested in different concentrations, it exhibited a dose-dependent response in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

Therapeutic Applications

Cancer Treatment:

TMCA derivatives are being explored for their anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .

Diabetes Management:

Research suggests that TMCA may play a role in glucose metabolism regulation. It has been observed to enhance insulin sensitivity and reduce blood sugar levels in preclinical models .

Formulation Development

Cosmetic Applications:

Due to its antioxidant and anti-inflammatory properties, TMCA is being incorporated into cosmetic formulations aimed at reducing skin aging and improving skin health. Its ability to inhibit UV-induced damage makes it a valuable ingredient in sunscreens and anti-aging creams .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3,4,5-Trimethoxyphenyl)propenoic Acid

- 3-(3,4-Dimethoxyphenyl)propenoic Acid

- 3-(2,4,5-Trimethoxyphenyl)propenoic Acid

Uniqueness

3-(2,3,4-Trimethoxyphenyl)propenoic Acid is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Actividad Biológica

2,3,4-Trimethoxycinnamic acid (TMCA) is a phenylpropanoid compound derived from natural sources such as cinnamon. Its unique chemical structure allows it to exhibit a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activities of TMCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features three methoxy groups attached to the cinnamic acid backbone, which significantly influences its biological properties.

1. Antioxidant Activity

TMCA has been documented for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that TMCA can scavenge free radicals effectively, thus protecting cells from oxidative damage.

2. Antimicrobial Activity

Recent research highlighted TMCA's antimicrobial properties against various pathogens. For instance, derivatives of TMCA exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 1.60 to 3.17 μg/mL .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.60 - 3.17 |

| Pseudomonas aeruginosa | Not specified |

3. Cholinesterase Inhibition

TMCA has been evaluated for its potential as a cholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. A study reported that TMCA demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 46 µM . The mechanism was identified as mixed-type inhibition.

4. Antitumor Activity

TMCA and its derivatives have shown promising antitumor effects in various cancer cell lines. For example, one study indicated that a TMCA ester exhibited IC50 values against prostate cancer (PC-3), gastric cancer (SGC-7901), lung cancer (A549), and breast cancer (MDA-MB-435s) cell lines ranging from 0.50 to 17.22 μM .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| PC-3 | 17.22 |

| SGC-7901 | 11.82 |

| A549 | 0.50 |

| MDA-MB-435s | 5.33 |

5. Anti-inflammatory Effects

TMCA has also been investigated for its anti-inflammatory properties, particularly in modulating inflammatory pathways in cellular models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in inflammatory disease treatment.

Case Studies

Several studies have focused on the therapeutic potential of TMCA:

- Study on Cholinesterase Inhibition : A comprehensive analysis revealed that TMCA’s structural modifications could enhance its inhibitory activity against cholinesterases, suggesting avenues for developing more effective neuroprotective agents .

- Antitumor Efficacy : In vitro studies demonstrated that TMCA derivatives could selectively target cancer cells while exhibiting minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of TMCA is critical for developing new derivatives with enhanced biological activities. Research indicates that the presence and position of methoxy groups significantly influence the compound's efficacy against various targets .

Propiedades

IUPAC Name |

3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPDNLIHHFGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263087 | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-03-9 | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.